

3-Chloro-1,1,1-trifluoropropane chemical structure and CAS number

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Compound of Interest

Compound Name: 3-Chloro-1,1,1-trifluoropropane

Cat. No.: B1584253

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An In-Depth Technical Guide to **3-Chloro-1,1,1-trifluoropropane** (HCFC-253fb)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of fluorinated compounds. We will delve into the core attributes of **3-Chloro-1,1,1-trifluoropropane**, a versatile C3 building block, moving beyond basic data to provide actionable insights into its application, reactivity, and safe handling.

Introduction: The Strategic Value of 3-Chloro-1,1,1-trifluoropropane

3-Chloro-1,1,1-trifluoropropane, also known as HCFC-253fb, is a halogenated alkane of significant interest in modern organic synthesis. Its chemical structure, featuring a stable trifluoromethyl group and a reactive chlorine atom, makes it a valuable intermediate for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.^{[1][2]} In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.^{[1][2][3]} This guide provides the foundational knowledge required to effectively and safely leverage this potent building block in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and integrating it into synthetic workflows.

- Chemical Name: **3-Chloro-1,1,1-trifluoropropane**
- CAS Number: 460-35-5[4][5][6]
- Molecular Formula: C₃H₄ClF₃[1][5][6][7][8]
- Molecular Weight: 132.51 g/mol [1][6][8][9]

The molecule consists of a three-carbon propane chain. The C1 position is fully substituted with three fluorine atoms, forming a highly stable trifluoromethyl group. The C3 position bears a chlorine atom, which serves as the primary reactive site for nucleophilic displacement.

Computational Representations:

- SMILES: FC(F)(F)CCCl[7][8]
- InChI: InChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2[6][8][9]

Below is a visualization of the molecule's connectivity.

Caption: Molecular structure of **3-Chloro-1,1,1-trifluoropropane**.

Physicochemical Properties: Data for Practical Application

The physical properties of a reagent directly inform experimental design, from solvent selection to reaction temperature and purification methods. At room temperature, **3-Chloro-1,1,1-trifluoropropane** is a colorless liquid with a faint, ether-like odor.[1][10]

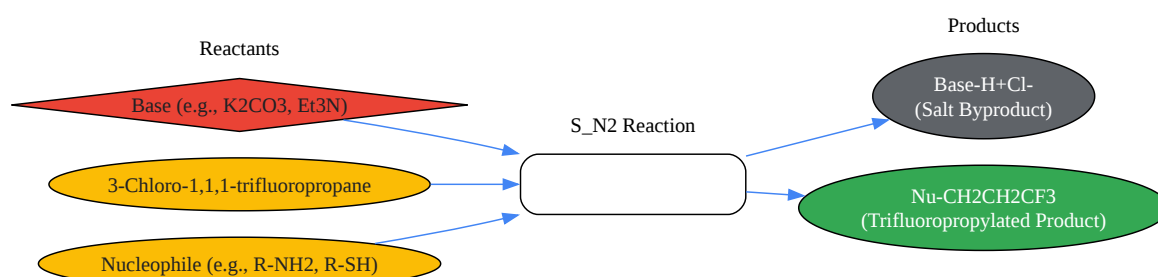
Property	Value	Significance in Experimental Design
Boiling Point	~44-46 °C	Low boiling point requires careful temperature control during reactions to prevent loss of material. Refluxing may require a cooled condenser.
Melting Point	~ -106 °C	Remains liquid under typical laboratory and cryogenic conditions, offering a broad operational temperature range.
Density	~1.325 g/cm ³	Denser than water, which will affect phase separation during aqueous workups.
Vapor Pressure	380.2 mmHg @ 25°C	High volatility necessitates handling in well-ventilated areas or a fume hood to minimize inhalation exposure.
Solubility	Low in water; soluble in non-polar organic solvents (e.g., hexane, ether)	Due to its hydrophobic nature, reactions are typically performed in organic solvents. Its low water solubility simplifies extraction procedures. [10]
LogP	1.55	Indicates moderate lipophilicity, a key parameter in drug design for cell membrane permeability.

Reactivity, Synthesis, and Mechanistic Considerations

Reactivity Profile: The synthetic utility of **3-Chloro-1,1,1-trifluoropropane** stems from the reactivity of the carbon-chlorine bond. The electron-withdrawing effect of the distal trifluoromethyl group slightly activates the C-Cl bond towards nucleophilic substitution.

- **Primary Reactive Site:** The chlorine atom is a good leaving group, making the molecule an excellent substrate for S_N2 reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions).
- **Chemical Stability:** The compound is chemically inert in many situations, making it a robust building block that can withstand various reaction conditions without degradation.^{[4][11]} However, it can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents, especially at elevated temperatures.^{[4][9][11]}

General Synthetic Workflow: The primary application of this reagent is to introduce the 3,3,3-trifluoropropyl group. A typical workflow involves the reaction of a nucleophilic substrate with **3-Chloro-1,1,1-trifluoropropane**, often in the presence of a base to deprotonate the nucleophile or scavenge the HCl byproduct.



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Caption: General workflow for nucleophilic substitution.

Representative Experimental Protocol: N-alkylation of Aniline

This protocol provides a self-validating, step-by-step methodology for a representative S_N2 reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(3,3,3-trifluoropropyl)aniline.

Materials:

- Aniline (Reagent Grade)
- **3-Chloro-1,1,1-trifluoropropane** ($\geq 98\%$ purity)
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine (saturated aqueous NaCl)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Protocol:

- **Reaction Setup (Inert Atmosphere):** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). The use of an anhydrous base is critical to prevent unwanted side reactions with water.
- **Solvent and Reagent Addition:** Add anhydrous DMF (20 mL) to the flask. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrate and the inorganic base. Add aniline (1.0 equivalent) to the stirred suspension.

- **Addition of Electrophile:** Add **3-Chloro-1,1,1-trifluoropropane** (1.2 equivalents) dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the starting aniline.
- **Reaction Execution:** Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the S_N2 reaction.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot is consumed (typically 4-6 hours). This step is crucial for process control and prevents the formation of over-alkylation byproducts.
- **Workup - Quenching and Extraction:** Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water. This quenches the reaction and dissolves the DMF and inorganic salts. Extract the aqueous layer with diethyl ether (3 x 30 mL).
- **Washing:** Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any acidic impurities, and then with brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel to obtain the pure N-(3,3,3-trifluoropropyl)aniline.

Safety, Handling, and Environmental Considerations

Proper handling is paramount due to the compound's toxicological and environmental profile.

Hazard Identification:

- **Toxicity:** Toxic if inhaled and may be harmful if swallowed.^[9] It is described as a poison by ingestion and moderately toxic by inhalation. High concentrations of vapor may displace oxygen and cause rapid suffocation.^[12]

- Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[13]
- Reactivity Hazards: While generally stable, it can react violently with strong reducing and oxidizing agents.[4][9]
- Environmental: Classified as a Class II Ozone Depleter by the EPA and is harmful to public health and the environment by destroying ozone in the upper atmosphere.[1][13]

Safe Handling Practices:

- Ventilation: Always handle in a well-ventilated chemical fume hood.[14]
- Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing and reducing agents.[14]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[14]

Conclusion

3-Chloro-1,1,1-trifluoropropane is a strategically important building block for introducing the trifluoropropyl group in pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the C-Cl bond, allows for predictable integration into complex synthetic routes. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are essential for its effective and responsible use in the laboratory.

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